molecular formula C13H19NO2 B14437645 1-Benzyl-2,2-dimethoxypyrrolidine CAS No. 74255-09-7

1-Benzyl-2,2-dimethoxypyrrolidine

Cat. No.: B14437645
CAS No.: 74255-09-7
M. Wt: 221.29 g/mol
InChI Key: VEECMCIWQPBZDB-UHFFFAOYSA-N
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Description

1-Benzyl-2,2-dimethoxypyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a benzyl group attached to the nitrogen atom of a pyrrolidine ring, with two methoxy groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,2-dimethoxypyrrolidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidine with methanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,2-dimethoxypyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-Benzyl-2,2-dimethoxypyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,2-dimethoxypyrrolidine involves its interaction with various molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy groups can form hydrogen bonds with polar sites. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

    1-Benzylpyrrolidine: Lacks the methoxy groups, resulting in different chemical properties.

    2,2-Dimethoxypyrrolidine: Does not have the benzyl group, affecting its reactivity and applications.

    1-Benzyl-2-methoxypyrrolidine: Contains only one methoxy group, leading to variations in its chemical behavior.

Uniqueness: 1-Benzyl-2,2-dimethoxypyrrolidine is unique due to the presence of both the benzyl and methoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

74255-09-7

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

1-benzyl-2,2-dimethoxypyrrolidine

InChI

InChI=1S/C13H19NO2/c1-15-13(16-2)9-6-10-14(13)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3

InChI Key

VEECMCIWQPBZDB-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCN1CC2=CC=CC=C2)OC

Origin of Product

United States

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